EP300/Cbp-IN-1

CBP bromodomain EP300 bromodomain TR-FRET IC₅₀

Many CBP/EP300 bromodomain inhibitors show weak potency or paralog bias, compromising assay sensitivity and dual-target studies. EP300/CBP-IN-1 (CAS 2638507-71-6) solves this with equipotent IC50 values of 2.3 nM (CBP) and 2.1 nM (EP300)-~10-fold more potent than SGC-CBP30. • Equipotent dual inhibitor for full CBP/EP300 bromodomain blockade • Antiproliferative activity in CWR22RV1 castration-resistant prostate cancer cells • Distinct chemotype (CN112574189A) for SAR exploration and scaffold-hopping Supplied with ≥98% purity and ambient shipping conditions.

Molecular Formula C30H32ClFN4O4
Molecular Weight 567.0 g/mol
Cat. No. B12366492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP300/Cbp-IN-1
Molecular FormulaC30H32ClFN4O4
Molecular Weight567.0 g/mol
Structural Identifiers
SMILESCCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2C5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F
InChIInChI=1S/C30H32ClFN4O4/c1-4-38-22-9-6-20(7-10-22)35-26-12-5-19(28-17(2)34-40-18(28)3)15-25(26)33-29(35)27-13-14-39-30(37)36(27)21-8-11-23(31)24(32)16-21/h5,8,11-12,15-16,20,22,27H,4,6-7,9-10,13-14H2,1-3H3/t20?,22?,27-/m0/s1
InChIKeySOVZFVKUVPGESE-RIQBOWGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP300/CBP-IN-1 – Scientific Overview


EP300/CBP-IN-1 (CAS: 2638507-71-6), designated compound 172 in the patent literature [1], is a synthetic small-molecule inhibitor targeting the bromodomains of the paralogous histone acetyltransferases CBP (CREBBP) and EP300 [1]. It exhibits low nanomolar biochemical potency against both targets and has demonstrated antiproliferative activity in the castration-resistant prostate cancer cell line CWR22RV1 [1]. The compound belongs to a structurally distinct chemotype disclosed in Chinese patent CN112574189A [1], offering a scaffold divergent from benzodiazepinone, benzimidazole, and indole-based CBP/EP300 inhibitors.

Why EP300/CBP-IN-1 Over Alternative Inhibitors


Although multiple CBP/EP300 bromodomain inhibitors are commercially available, they span a >20-fold range in biochemical potency and exhibit divergent selectivity profiles against the essential BET family member BRD4 [1][2]. For instance, the widely-used probes SGC-CBP30 and CPI-637 display CBP IC₅₀ values of 21–30 nM [2][3], approximately an order of magnitude weaker than EP300/CBP-IN-1 (IC₅₀ 2.3 nM) [1]. Substituting a compound without verifying its potency in the end-user's specific assay context risks under-dosing, off-target effects, or failed replication of published phenotypes. Furthermore, certain inhibitors such as GNE-781 are highly CBP-biased (IC₅₀ 0.94 nM) with substantially lower activity on EP300 [4], making them unsuitable for experiments requiring dual and equipotent CBP/EP300 target engagement [1].

Quantitative Profile vs Closest Analogs


Biochemical Potency vs SGC-CBP30 and CPI-637

EP300/CBP-IN-1 inhibits the CBP bromodomain with an IC₅₀ of 2.3 nM, representing approximately a 9-fold improvement over SGC-CBP30 (IC₅₀ 21 nM) [1] and a 13-fold improvement over CPI-637 (IC₅₀ 30 nM) [1]. For the EP300 bromodomain, EP300/CBP-IN-1 (IC₅₀ 2.1 nM) shows an 18-fold enhancement over SGC-CBP30 (IC₅₀ 38 nM) [1] and a 24-fold enhancement over CPI-637 (IC₅₀ 51 nM) [1]. These comparisons are derived from TR-FRET biochemical assays using isolated recombinant bromodomains across independent studies; no singular head-to-head study exists.

CBP bromodomain EP300 bromodomain TR-FRET IC₅₀

Dual CBP/EP300 Equipotent Engagement

EP300/CBP-IN-1 displays near-identical potency against the CBP bromodomain (IC₅₀ 2.3 nM) and EP300 bromodomain (IC₅₀ 2.1 nM), with a CBP:EP300 IC₅₀ ratio of 1.1 [1]. In contrast, GNE-781 is a highly CBP-biased inhibitor with a reported CBP IC₅₀ of 0.94 nM, but EP300 activity is substantially weaker and not always reported in the primary literature [2]. This equipotent profile is functionally relevant: CBP and EP300 share >90% sequence identity in their bromodomains yet exhibit non-redundant biological roles in gene regulation. A dual, equipotent inhibitor ensures balanced engagement of both paralogs.

dual bromodomain inhibition CBP/EP300 equipotency selectivity window

Antiproliferative Activity in Prostate Cancer Model

EP300/CBP-IN-1 has been specifically shown to inhibit the proliferation of the CWR22RV1 castration-resistant prostate cancer cell line [1]. This cell line is a well-established model of androgen receptor (AR)-positive, castration-resistant prostate cancer—a disease context where CBP/EP300 function has been linked to AR-driven transcription [2]. While quantitative GI₅₀ values are not publicly available from the patent disclosure, the qualitative antiproliferative effect distinguishes EP300/CBP-IN-1 from certain other CBP/EP300 bromodomain inhibitors that lack reported activity in prostate cancer models.

prostate cancer CWR22RV1 cell proliferation castration-resistant

Research Applications for EP300/CBP-IN-1


Biochemical Assay Development with High-Potency Probe

For laboratories performing TR-FRET, AlphaScreen, or thermal shift assays with recombinant CBP/EP300 bromodomains, EP300/CBP-IN-1 offers ~10-fold greater potency than SGC-CBP30 (IC₅₀ 2.3 vs 21 nM) [1], enabling more sensitive assay windows and lower compound consumption. Its equipotent dual activity (CBP:EP300 ratio ≈ 1.1) also makes it an ideal positive control for assays monitoring both paralogs simultaneously [1].

Prostate Cancer Target Biology in AR-Driven Models

EP300/CBP-IN-1 is one of the few CBP/EP300 bromodomain inhibitors with demonstrated antiproliferative activity in the CWR22RV1 castration-resistant prostate cancer cell line [1]. This makes it a first-line candidate for functional studies interrogating CBP/EP300 bromodomain dependency in AR-positive prostate cancer, particularly given the recent literature linking CBP/EP300 bromodomains to AR transcriptional programs [2].

Dual CBP/EP300 Engagement Studies

Experiments designed to dissect the shared versus unique functions of CBP and EP300 often require balanced dual inhibition to avoid compensatory signaling through the untargeted paralog. EP300/CBP-IN-1's near-identical potency on CBP and EP300 (IC₅₀ 2.3 and 2.1 nM, respectively) [1] contrasts with CBP-biased probes such as GNE-781 [3], making it the preferred choice when the experimental objective demands full CBP/EP300 bromodomain blockade.

Medicinal Chemistry and Lead Optimization

As a patent-disclosed compound (CN112574189A) [1] with a distinct chemotype from the benzodiazepinone (CPI-637), benzimidazole (SGC-CBP30), and indole (GNE-781) scaffolds [2][3], EP300/CBP-IN-1 provides a structurally novel starting point for structure–activity relationship (SAR) exploration and scaffold-hopping campaigns in drug discovery programs targeting the CBP/EP300 bromodomain.

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